Dibenzo[c,h]cinnoline
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Overview
Description
Dibenzo[c,h]cinnoline is a heterocyclic aromatic compound that consists of a fused ring system containing nitrogen atoms It is part of the cinnoline family, which is known for its diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling Method: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Gold(I)-Catalyzed Cyclization: Another method involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)anilines, which can be further derivatized to produce this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can also undergo substitution reactions, where different substituents can be introduced into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is often used as a reducing agent.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Dibenzo[c,h]cinnoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has been identified as a potential topoisomerase I inhibitor with pronounced antitumor activity. This makes it a valuable compound in cancer research.
Materials Science: The compound’s unique structure makes it suitable for use in the development of functional organic materials and fluorescent imaging agents.
Biological Research: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of dibenzo[c,h]cinnoline primarily involves its interaction with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of topoisomerase I and leading to cell death.
Comparison with Similar Compounds
- Benzo[c]phenanthridine
- Benzo[i]phenanthridine
- Dibenzopyrazolocinnoline
- Dibenzopyridazinoquinoxaline
Comparison:
- Unique Structure: Dibenzo[c,h]cinnoline’s unique fused ring system with nitrogen atoms sets it apart from other similar compounds.
- Biological Activity: While many similar compounds exhibit biological activities, this compound’s pronounced topoisomerase I inhibitory activity makes it particularly valuable in cancer research .
Properties
CAS No. |
218-39-3 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-10H |
InChI Key |
KGJMUEHNCIBCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=CC=CC=C34 |
Origin of Product |
United States |
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